An In-depth Technical Guide to Bis(ethylmethylamino)silane: Chemical Properties and Structure
An In-depth Technical Guide to Bis(ethylmethylamino)silane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(ethylmethylamino)silane (BEMAS) is a versatile organosilicon compound with significant applications in materials science, particularly as a precursor for the deposition of thin films. This document provides a comprehensive overview of its chemical properties, structural characteristics, synthesis, and applications, with a focus on providing actionable data and protocols for research and development professionals.
Chemical Identity and Properties
Bis(ethylmethylamino)silane is a colorless liquid that is sensitive to air and moisture[1][2]. It is also recognized by its acronym, BEMAS, and the synonym bis(ethylmethylamido)silane[1][2][3]. A notable discrepancy exists in the literature regarding its molecular formula and weight. While some sources indicate a formula of C6H16N2Si with a molecular weight of 144.29 g/mol , a larger number of chemical suppliers report the formula as C6H18N2Si with a molecular weight of 146.31 g/mol [1][2][3][4][5][6]. This guide will proceed with the latter, which corresponds to the structure H2Si[N(CH3)(C2H5)]2.
Physicochemical Properties
The key physicochemical properties of bis(ethylmethylamino)silane are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 1011514-41-2 | [2][4][5][6] |
| Molecular Formula | C6H18N2Si | [1][2][5][6] |
| Molecular Weight | 146.31 g/mol | [1][2][5][6] |
| Appearance | Colorless liquid | [1][2][5] |
| Boiling Point | 134 °C | [1][2][5] |
| Density | 0.8 g/mL at 25 °C | [1][5] |
| Purity | Available up to 99.999%-Si | [1][2][4][5][6] |
| Sensitivity | Air and moisture sensitive | [1][2] |
| Solubility | Reacts with water | [1][7] |
Spectroscopic Data
However, general principles of IR spectroscopy for organosilicon compounds suggest the presence of characteristic peaks for Si-H, N-C, and C-H bonds. For similar bis-amino silane (B1218182) films, Fourier Transform Infrared Reflection-Absorption (FTIR-RA) spectroscopy has identified peaks around 3200 cm⁻¹ corresponding to secondary or protonated amine groups, and in the 1490-1530 cm⁻¹ range due to CH₂ and CH₃ bending[8].
Chemical Structure
The chemical structure of bis(ethylmethylamino)silane consists of a central silicon atom bonded to two hydrogen atoms and two ethylmethylamino groups.
Synthesis Protocols
The synthesis of bis(ethylmethylamino)silane typically involves the reaction of a silicon precursor with ethylmethylamine. Below are generalized experimental protocols based on common synthetic routes for aminosilanes.
Synthesis from Dichlorosilane (B8785471)
A prevalent method for synthesizing bis(ethylmethylamino)silane is the reaction of dichlorosilane (H₂SiCl₂) with ethylmethylamine ((CH₃)(C₂H₅)NH)[4]. The reaction generally proceeds as outlined below.
Materials:
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Dichlorosilane (H₂SiCl₂)
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Ethylmethylamine ((CH₃)(C₂H₅)NH)
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Anhydrous organic solvent (e.g., hexane)
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Inert gas (e.g., nitrogen or argon)
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Reaction vessel with stirring and temperature control
Procedure:
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Under an inert atmosphere, charge the reaction vessel with dichlorosilane and the anhydrous organic solvent.
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Cool the mixture to a controlled temperature, typically between 40-60°C.
-
Slowly add ethylmethylamine dropwise to the stirred reaction mixture. An excess of the amine is often used to neutralize the HCl byproduct.
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After the addition is complete, maintain the reaction temperature and continue stirring for several hours to ensure the reaction goes to completion.
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The resulting mixture contains bis(ethylmethylamino)silane and ethylmethylamine hydrochloride.
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The product is purified by filtration to remove the salt, followed by distillation of the filtrate to isolate the pure bis(ethylmethylamino)silane.
Key Applications
Bis(ethylmethylamino)silane is a key precursor in the semiconductor industry for the deposition of high-purity silicon-based thin films through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes[4][5].
Precursor for Thin Film Deposition
BEMAS is utilized for the growth of silicon nitride (SiN) and silicon oxide (SiO₂) thin films[4][9][10]. Its high purity and controlled reactivity make it suitable for creating uniform films with minimal contamination, which is critical in the fabrication of microelectronics and optoelectronics[4].
In a typical ALD or CVD process, BEMAS is introduced into a reaction chamber in the vapor phase. It then undergoes thermal decomposition or reacts with a co-reagent (like ozone or ammonia) on a substrate surface to deposit the desired thin film[4][10]. The organic byproducts are volatile and are removed from the chamber.
Safety and Handling
Bis(ethylmethylamino)silane is a hazardous chemical and must be handled with appropriate safety precautions.
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Hazards: It is a highly flammable liquid and vapor. It is corrosive and can cause severe skin burns and serious eye damage. The compound is harmful if swallowed and may cause respiratory irritation[1][7].
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Reactivity: It reacts with water and moisture, releasing flammable gases[1][7].
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Handling: Work should be conducted in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It should be stored under an inert atmosphere and kept away from heat, sparks, and open flames[7].
Conclusion
Bis(ethylmethylamino)silane is a crucial precursor in modern materials science, enabling the fabrication of high-quality silicon-based thin films. Understanding its chemical properties, structure, and synthesis is essential for its effective and safe use in research and industrial applications. While detailed spectroscopic data remains elusive in public-facing literature, the information compiled in this guide provides a solid foundation for professionals working with this compound.
References
- 1. Wonik Materials North America - Wonik Materials North America [wimna.com]
- 2. americanelements.com [americanelements.com]
- 3. Buy Bis(ethylmethylamino)silane | 1011514-41-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. unige.ch [unige.ch]
- 6. Bis(ethylmethylamino)silane | BEMAS | C6H18N2Si - Ereztech [ereztech.com]
- 7. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]
- 8. Bis(trimethylsilyl)acetylene | C8H18Si2 | CID 84564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
